![molecular formula C21H18N4O5S B2778639 N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921561-32-2](/img/structure/B2778639.png)
N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an acetamidophenyl group, a thiazol group, and a benzo[d][1,3]dioxole group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the amino group in the acetamidophenyl portion could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For instance, the presence of polar groups like the amide could influence the compound’s solubility .Scientific Research Applications
Antimicrobial Activity
The compound, being a derivative of thiazole, has shown promising antimicrobial activity . It has been effective against both Gram-positive and Gram-negative bacterial species . This makes it a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
The compound has also demonstrated anticancer activity, particularly against estrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that it could be used in the development of new anticancer drugs.
Antiproliferative Agents
The compound has shown potential as an antiproliferative agent . This means it could be used in treatments aimed at inhibiting the growth and spread of cells, particularly cancerous cells.
Antiviral Activity
Research has indicated that certain derivatives of the compound have significant antiviral activity . This suggests potential use in the development of antiviral drugs.
Antioxidant Activity
Some derivatives of the compound have demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This makes the compound a potential candidate for the development of antioxidant drugs.
Antibacterial Activity
The compound has shown antibacterial activity against Escherichia coli and Bacillus subtilis bacteria . This suggests it could be used in the development of new antibacterial drugs.
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation and pain. The compound has shown promising COX-1 inhibitory activity .
Biochemical Pathways
By inhibiting the COX enzymes, the compound disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . This can have downstream effects on various physiological processes, including inflammation, pain perception, and fever response.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(4-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-12(26)22-14-3-5-15(6-4-14)23-19(27)9-16-10-31-21(24-16)25-20(28)13-2-7-17-18(8-13)30-11-29-17/h2-8,10H,9,11H2,1H3,(H,22,26)(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATKRSMASCGVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide |
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